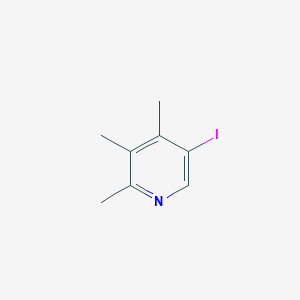

5-Iodo-2,3,4-trimethylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,3,4-trimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-6(2)8(9)4-10-7(5)3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REILAGUVLPLNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1C)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299438 | |

| Record name | Pyridine, 5-iodo-2,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140305-94-6 | |

| Record name | Pyridine, 5-iodo-2,3,4-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-iodo-2,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodo 2,3,4 Trimethylpyridine and Congeneric Pyridine Derivatives

Direct Halogenation Strategies for Pyridine (B92270) Architectures

Direct halogenation of the pyridine nucleus presents a straightforward approach to synthesizing iodinated pyridines. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to electron-rich aromatic systems, often necessitating harsh reaction conditions. nih.govnih.gov

Advancements in Regioselective Iodination Techniques for Pyridine Nuclei

Achieving regioselectivity in the direct iodination of pyridines is a significant challenge. The inherent electronic properties of the pyridine ring typically direct electrophilic attack to the 3- and 5-positions. scispace.comresearchgate.net Recent advancements have focused on developing methods that offer greater control over the position of iodination.

One notable approach involves a radical-based direct C-H iodination protocol. This method has been shown to be effective for the C3 and C5 iodination of pyridines. scispace.comresearchgate.netrsc.org The reaction conditions are generally mild and scalable, offering a practical route to a variety of iodinated heterocycles. scispace.comrsc.org The mechanism is proposed to proceed through either a radical or an electrophilic pathway, depending on the specific substrate and reaction conditions. scispace.comrsc.org

Another strategy utilizes metal-catalyzed reactions. For instance, iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) has been developed for the highly regioselective iodination of arenes, a technique that can be extended to pyridine derivatives. acs.org This method often employs a Lewis acid co-catalyst to activate the NIS, enabling efficient iodination under mild conditions. acs.org

| Technique | Reagents | Selectivity | Reference |

| Radical C-H Iodination | I2, Oxidant | C3 and C5 | scispace.comresearchgate.net |

| Iron-Catalyzed Iodination | NIS, FeCl3 | Varies | acs.org |

Electrophilic Iodination via Iodine(I) Complexes and Related Reagents

Iodine(I) complexes, such as bis(pyridine)iodine(I) tetrafluoroborate (B81430) ([I(Py)2]BF4), serve as mild and effective electrophilic iodinating agents. bio-conferences.orgacs.org These reagents are particularly useful for the iodination of sensitive substrates that may not tolerate harsher conditions. The reactivity of these complexes can be modulated by altering the pyridine ligands, allowing for fine-tuning of the iodination process. rsc.org

The formation of [N−I−N]+ type halogen bond complexes has been studied, revealing that their stability and reactivity are influenced by the steric and electronic properties of the pyridine substituents. acs.orgrsc.org For example, complexes with sterically demanding pyridine ligands can exhibit different reactivity profiles compared to those with less hindered ligands. bio-conferences.orgrsc.org These iodine(I) complexes are believed to transfer an iodonium (B1229267) ion (I+) to the pyridine substrate, leading to the formation of the C-I bond. rsc.org

The use of N-iodosuccinimide (NIS) in the presence of an acid catalyst is another common method for electrophilic iodination. nih.gov The acid activates the NIS, increasing its electrophilicity and facilitating the iodination of the electron-deficient pyridine ring.

Site-Specific Functionalization of Substituted Pyridines for Iodine Incorporation

To overcome the challenges of regioselectivity in direct halogenation, site-specific functionalization strategies have been developed. These methods often involve the pre-functionalization of the pyridine ring to direct the iodine to a specific position.

Catalytic C-H Functionalization Pathways for Pyridine Halogenation

Catalytic C-H functionalization has emerged as a powerful tool for the synthesis of substituted pyridines. nih.gov This approach avoids the need for pre-installed functional groups, offering a more atom-economical and efficient route to halogenated pyridines. researchgate.net

Palladium-catalyzed C-H iodination using molecular iodine (I2) as the sole oxidant has been demonstrated for a range of heterocycles, including pyridines. nih.gov This method often employs a directing group to achieve high regioselectivity, typically at the ortho-position to the directing group. nih.gov The reaction is compatible with a wide variety of functional groups, making it a versatile tool for late-stage functionalization. nih.gov

Rhodium(III)-catalyzed C-H iodination has also been reported, particularly for quinoline (B57606) N-oxides, using NIS as the iodine source. nih.gov While this specific example focuses on quinolines, the underlying principles of directed C-H activation can be applied to pyridine systems as well.

| Catalyst System | Directing Group | Iodine Source | Selectivity | Reference |

| Pd(II) | Amide | I2 | ortho | nih.gov |

| Rh(III) | N-oxide | NIS | C8 (quinoline) | nih.gov |

Mechanistic Insights into Dearomatization-Rearomatization Sequences for Pyridine Halogenation

A sophisticated strategy for achieving meta-selective functionalization of pyridines involves a dearomatization-rearomatization sequence. snnu.edu.cn In this approach, the pyridine ring is first dearomatized to form a more electron-rich intermediate, such as an enamine or dienamine. snnu.edu.cn This intermediate then undergoes electrophilic halogenation at a position that was originally the meta-position of the pyridine. Subsequent rearomatization restores the aromatic pyridine ring, now bearing a halogen at the desired meta-position. snnu.edu.cnorgsyn.org

One such method utilizes the formation of Zincke imine intermediates. nih.govchemrxiv.org The pyridine is activated and then undergoes ring-opening to form a reactive azatriene. This intermediate can then be halogenated, followed by ring-closure to yield the 3-halogenated pyridine. nih.govchemrxiv.org This strategy has been shown to be effective for the selective iodination of pyridines over other electron-rich aromatic rings. nih.gov

Another approach involves a Huisgen 1,4-dipolar cycloaddition to dearomatize the pyridine, followed by electrophilic halogenation and acid-promoted rearomatization. snnu.edu.cnorgsyn.org This redox-neutral process provides access to meta-halogenated pyridines in good yields. orgsyn.org

Convergent and Divergent Multi-Step Synthetic Routes to Polysubstituted Iodo-pyridines

For the synthesis of complex, polysubstituted iodo-pyridines, multi-step synthetic routes are often necessary. These can be designed as either convergent or divergent strategies.

A convergent synthesis involves the separate synthesis of different fragments of the target molecule, which are then combined in the final steps. For example, a substituted pyridine fragment could be synthesized and then iodinated, or an iodinated building block could be incorporated into a pyridine ring synthesis. A modular synthesis of multisubstituted pyridines has been reported using amino allenes, aldehydes, and aryl iodides as building blocks in a palladium-catalyzed cyclization. acs.org

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. For instance, a polysubstituted pyridine could be synthesized and then subjected to various halogenation conditions to produce a library of different iodinated derivatives. One-pot procedures have been developed for the synthesis of disubstituted pyridines from dibromopyridines, which could then potentially undergo halogen exchange to introduce iodine. researchgate.net The synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) has been achieved in a one-step reaction from pentachloropyridine, demonstrating a route to a highly substituted iodopyridine. orgchemres.org

The synthesis of 2-bromo-4-iodopyridine (B27774) from 2-bromopyridine (B144113) via a "halogen dance" reaction provides a key intermediate for the synthesis of 2,4-disubstituted pyridines. researchgate.net This intermediate can then undergo further functionalization to introduce additional substituents.

Ultimately, the choice of synthetic strategy for a specific polysubstituted iodo-pyridine will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Modular Strategies for the Controlled Installation of Alkyl and Iodo Substituents onto the Pyridine Core

Modular synthesis offers a powerful approach to constructing complex molecules like substituted pyridines by allowing for the systematic variation of individual components. organic-chemistry.org This flexibility is crucial for building libraries of compounds for structure-activity relationship studies. Several strategies have been developed that enable the controlled installation of substituents onto the pyridine ring from acyclic precursors.

One prominent modular method involves a cascade reaction initiated by a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. scispace.com This process generates a 3-azatriene intermediate, which subsequently undergoes a thermal 6π-electrocyclization and then air oxidation to yield the final, highly substituted pyridine product. organic-chemistry.org The reaction proceeds under neutral conditions and demonstrates broad functional group tolerance, including sensitive moieties like iodides, which is particularly relevant for the synthesis of iodo-substituted pyridines. organic-chemistry.org The yields for this transformation are generally good, ranging from 43% to 91%. scispace.com

The key steps in this versatile synthesis are:

Cu-catalyzed C–N Cross-Coupling: An alkenylboronic acid couples with an α,β-unsaturated ketoxime derivative.

Electrocyclization: The resulting 3-azatriene intermediate cyclizes.

Aerobic Oxidation: The ring is aromatized by air to form the pyridine.

The modularity of this approach lies in the ability to vary the substitution patterns on both the alkenylboronic acid and the ketoxime precursor, allowing for the construction of a wide array of pyridine derivatives. organic-chemistry.org For instance, to synthesize a target like 5-iodo-2,3,4-trimethylpyridine, one could envision using appropriately substituted building blocks that contain the necessary iodo and methyl groups.

Another modular approach utilizes a palladium-catalyzed α-alkenylation of ketones with a protected β-haloalkenylaldehyde. acs.org This reaction forms a 1,5-dicarbonyl surrogate, which, in the same pot, cyclizes to the pyridine product. acs.org This methodology expands the toolkit for creating highly substituted pyridines from readily available starting materials in a few concise steps. acs.org

Table 1: Overview of a Modular Pyridine Synthesis via Cu-Catalyzed Cascade Reaction This table is generated based on data from a representative modular synthesis strategy.

| Starting Materials | Key Intermediate | Final Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Alkenylboronic Acid + α,β-Unsaturated Ketoxime O-pentafluorobenzoate | 3-Azatriene | Polysubstituted Pyridine | 43–91% | organic-chemistry.org, scispace.com |

Exploration of Precursor Chemistry and Key Intermediate Transformations in Iodo-Pyridine Synthesis (e.g., Zincke Imines)

An alternative to building the pyridine ring from scratch is the late-stage functionalization of a pre-existing pyridine core. This is particularly useful for introducing sensitive or reactive groups like iodine. A powerful strategy for this involves the temporary transformation of the aromatic pyridine into a more reactive, non-aromatic intermediate. nih.gov The Zincke reaction, and its modern variations, provides an exemplary case of this approach. nsf.gov

The classic Zincke reaction involves the N-activation of a pyridine ring, followed by ring-opening with an amine to form an acyclic azatriene, often called a Zincke aldehyde or, in this context, a Zincke imine. nih.govnsf.gov This transformation is synthetically valuable because it converts an electron-deficient pyridine—which is resistant to electrophilic attack—into a series of polarized, electron-rich alkenes that can readily react with electrophiles. nih.gov

For the specific task of iodination, a modern "one-pot" protocol has been developed that involves:

N-Activation: The starting pyridine is activated, for example, with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form a highly reactive pyridinium (B92312) salt. nih.gov This activation method is compatible with a wide range of substituted pyridines. nsf.gov

Ring-Opening: The activated pyridinium salt is reacted with an amine (e.g., dibenzylamine) to open the ring and form the key Zincke imine intermediate. nsf.gov

Regioselective Halogenation: The Zincke imine undergoes electrophilic halogenation. For iodination, an electrophilic iodine source such as N-iodosuccinimide (NIS) is used. nih.gov The reaction demonstrates high regioselectivity, targeting the 3-position of the original pyridine ring. nsf.gov

Ring-Closing: The halogenated intermediate is then heated, often with the addition of a reagent like ammonium (B1175870) acetate, to recyclize and eliminate the amine, reforming the aromatic pyridine ring, now bearing an iodine substituent. chemrxiv.org

This ring-opening/closing strategy has been successfully applied to the late-stage halogenation of complex, pharmaceutically relevant molecules, demonstrating its broad functional group compatibility. nih.gov For pyridines with substituents at the 3-position, the addition of an acid like trifluoroacetic acid (TFA) can be necessary to promote the iodination and subsequent rearomatization steps. nsf.gov

Table 2: Representative Conditions for 3-Iodination of Pyridines via Zincke Imines This table summarizes typical reagents and conditions for the one-pot iodination process.

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| N-Activation | Pyridine, Tf₂O, low temperature | Forms reactive NTf-pyridinium salt | nih.gov, nsf.gov |

| Ring-Opening | Dibenzylamine | Forms Zincke imine intermediate | nsf.gov |

| Iodination | N-Iodosuccinimide (NIS), room temp. | Electrophilic iodination of the imine | nsf.gov |

| Ring-Closing | NH₄OAc, EtOH, 60 °C | Recyclization to form the 3-iodopyridine | chemrxiv.org |

This methodology provides a direct route to 3-halopyridines, which are often challenging to synthesize via classical electrophilic aromatic substitution due to the inherent electronic properties of the pyridine ring. nsf.govmountainscholar.org

Mechanistic Elucidation of Reactivity Profiles for 5 Iodo 2,3,4 Trimethylpyridine

Dissection of Reaction Pathways in Pyridine (B92270) Functionalization Processes

The introduction of functional groups onto the pyridine ring can proceed through various mechanistic routes, including those involving radical intermediates or metal catalysis. The specific pathway is often dictated by the reaction conditions and the nature of the starting materials.

Characterization and Role of Radical Intermediates in Iodination Pathways

While electrophilic aromatic substitution on pyridines can be sluggish due to the ring's deactivation, radical-mediated pathways offer a powerful alternative for C-H functionalization. wikipedia.org The Minisci reaction, a classic example, involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle. princeton.edursc.orgchim.it This strategy has been expanded to include various methods for radical generation under milder conditions, often employing photoredox catalysis or other initiators. rsc.orgnih.gov

In the context of iodination, pathways can involve the generation of an iodine radical or the addition of an alkyl radical to the pyridine ring followed by subsequent reactions. rsc.org Mechanistic studies on the iodination of related N-fused heterocycles, such as imidazo[1,2-a]pyridines, often propose a radical-based mechanism. researchgate.netnih.gov Evidence for these radical pathways is frequently obtained through control experiments. For instance, the inhibition of a reaction by radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) strongly suggests the involvement of radical intermediates. nih.gov In some oxidative iodination processes, molecular iodine is thought to react with an oxidant (e.g., tert-butyl hydroperoxide) to generate reactive iodine species that initiate the radical cascade. nih.govacs.org An alkyl radical, once formed, can add to the N-heterocycle, creating a radical cation intermediate which is then oxidized to the final alkylated product. chim.itacs.org

Metal-Mediated and Catalyzed Transformations of Iodo-Pyridines

The carbon-iodine bond in 5-Iodo-2,3,4-trimethylpyridine is a versatile functional handle for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions. The C–I bond's relatively low dissociation energy makes it highly susceptible to oxidative addition in catalytic cycles, particularly with palladium catalysts. nih.gov

Suzuki-Miyaura cross-coupling is a prominent transformation for iodo-pyridines, enabling the formation of carbon-carbon bonds with aryl or vinyl boronic acids. researchgate.netnih.gov Studies on 3-iodoimidazo[1,2-a]pyridines, a related heterocyclic system, have shown that the reactivity in Suzuki couplings is significantly influenced by the substituents on the ring, the choice of base, and the solvent. researchgate.netnih.govacs.org Strong bases and polar aprotic solvents like dimethoxyethane (DME) have been found to furnish optimal yields and reaction times. nih.gov The electronic character of substituents plays a key role; electron-withdrawing groups can enhance the reactivity of the iodo-substituent toward coupling reactions. acs.org Other palladium-catalyzed reactions, such as Sonogashira couplings with terminal alkynes, are also effective for functionalizing iodo-pyridines and related azaindoles. mdpi.com

Beyond cross-coupling, metal catalysts can be used to construct the pyridine ring itself. Titanium-mediated cyclization reactions, for example, can assemble substituted pyridines from acetylenes and nitriles. pearson.com

Principles of Stereocontrol and Regiocontrol in Pyridine Chemistry

Achieving selectivity—directing a reaction to a specific atom (regiocontrol) or controlling the three-dimensional arrangement of atoms (stereocontrol)—is a central theme in pyridine chemistry. For a molecule like this compound, the regioselectivity of the initial iodination is paramount.

Intrinsic and External Factors Governing Regioselectivity in Pyridine Halogenation

The halogenation of pyridines is a classic example of the interplay between the ring's intrinsic properties and external reaction conditions.

Intrinsic Factors: The pyridine ring is electronically deficient, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org The electronegative nitrogen atom withdraws electron density primarily from the C2 (ortho) and C4 (para) positions, making the C3 (meta) and C5 positions the most electron-rich and thus the preferred sites for electrophilic attack. wikipedia.orggla.ac.uknih.gov However, these reactions often require harsh conditions (e.g., strong acids and high temperatures) and can lead to mixtures of regioisomers. rsc.orgnih.gov

External Factors: To overcome the low reactivity and poor selectivity of classical EAS, modern synthetic strategies exert external control. One powerful method involves the temporary dearomatization of the pyridine ring. researchgate.netnsf.gov For instance, in a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates, the pyridine is converted into a more reactive acyclic azatriene. nih.govnsf.govchemrxiv.org This intermediate behaves like a polarized alkene, undergoing highly regioselective halogenation under mild conditions before the ring is closed to yield the functionalized pyridine. nih.govmountainscholar.org This approach effectively overrides the intrinsic reactivity patterns of the pyridine ring to achieve specific C-H functionalization. nih.govresearchgate.net The choice of halogenating agent (e.g., N-Iodosuccinimide) and reaction conditions are critical external factors that guide the outcome. acs.orgnih.govnih.gov

Steric and Electronic Influences of Substituents on Reaction Selectivity

In 2,3,4-trimethylpyridine, the substituents themselves are crucial in directing the outcome of iodination. The three methyl groups are electron-donating, which helps to activate the otherwise deactivated pyridine ring towards electrophilic attack.

Electronic Effects: The methyl groups at the C2, C3, and C4 positions collectively increase the electron density of the ring. Their activating effect, however, is modulated by their position relative to the incoming electrophile. The C5 position is electronically favored for substitution as it is meta to the deactivating nitrogen atom and benefits from the activating influence of the adjacent methyl groups.

Steric Effects: Steric hindrance plays a significant role in the reactivity of substituted pyridines. nih.gov In the case of 2,3,4-trimethylpyridine, the methyl groups at C2 and C4 sterically shield the adjacent positions. The C5 position is relatively unhindered, making it more accessible to an incoming electrophile. In contrast, the C6 position is heavily blocked by the C2-methyl group. This combination of activating electronic effects from the methyl groups and the favorable steric environment makes the C5 position the most probable site for iodination, leading to the formation of this compound. Studies on the quaternization of substituted pyridines with methyl iodide have been used to quantify these steric effects, demonstrating that ortho-substituents significantly slow reaction rates.

Kinetic and Thermodynamic Parameters Governing Iodo-Pyridine Reactivity

The feasibility and rate of a chemical reaction are governed by thermodynamic and kinetic parameters, respectively. pearson.com Computational chemistry has become an invaluable tool for elucidating these factors in complex reaction mechanisms. nih.govbohrium.com

For the halogenation of pyridines via Zincke imine intermediates, density functional theory (DFT) calculations have provided detailed energy profiles. nih.govchemrxiv.org These studies reveal how the reaction pathway and rate-determining step can change depending on the specific halogen used. nih.govchemrxiv.org In the case of iodination with N-iodosuccinimide (NIS), the initial C-I bond formation to create a σ-complex intermediate is reversible and highly endergonic (computationally estimated at +19.7 kcal/mol relative to the starting imine). nih.govnsf.govchemrxiv.org This suggests a high activation barrier. For iodination, the subsequent deprotonation step is found to be the selectivity-determining step, unlike in chlorination or bromination where the initial C-Hal bond formation is irreversible and dictates regioselectivity. nih.govnsf.govchemrxiv.org

The table below presents computed relative free energy (Grel) values for the σ-complex intermediate and the transition state energies (ΔG‡) for the two key steps in the halogenation of a model Zincke imine.

| Halogenation Step | Parameter | Chlorination (NCS) | Bromination (NBS) | Iodination (NIS) |

|---|---|---|---|---|

| σ-Complex Formation | Grel (kcal/mol) | 9.0 | 13.7 | 19.7 |

| Transition State Energies (ΔG‡) | TS-I (C-Hal Formation) | 20.1 | 20.8 | 25.5 |

| TS-II (Deprotonation) | 12.8 | 11.4 | 19.3 |

Data sourced from computational studies on Zincke imine halogenation. nih.govnsf.govchemrxiv.org TS-I refers to the transition state for electrophilic addition, and TS-II refers to the transition state for deprotonation.

These energetic parameters underscore the complexity of pyridine reactivity. The high energy of the intermediates and transition states in electrophilic reactions on pyridines explains the need for harsh conditions in classical methods. pearson.com Modern strategies, such as the Zincke imine approach, create alternative pathways with different kinetic and thermodynamic profiles, allowing for controlled functionalization under milder conditions. nih.gov The Hammett equation, a linear free-energy relationship, is another tool used to correlate reaction rates with the electronic effects of substituents, where a negative reaction constant (ρ) indicates that the reaction is accelerated by electron-donating groups. scribd.com

Computational Chemistry and Theoretical Investigations of 5 Iodo 2,3,4 Trimethylpyridine

Advanced Electronic Structure Analysis of Iodo-Substituted Pyridine (B92270) Systems

The electronic structure of an iodo-substituted pyridine is profoundly influenced by the interplay between the electronegative nitrogen atom, the aromatic π-system, and the properties of the iodine substituent. Computational methods allow for a detailed analysis of these electronic features.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the electron density distribution of iodo-pyridine systems. samipubco.com These calculations reveal how the electron density is shared across the molecule, highlighting regions of electron surplus and deficiency. The introduction of an iodine atom and methyl groups onto the pyridine ring significantly alters the electronic landscape compared to the parent pyridine. smolecule.com

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govacs.org The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. nih.gov For 5-Iodo-2,3,4-trimethylpyridine, the electron-donating methyl groups would be expected to raise the energy of the HOMO, while the electronegative iodine and the pyridine nitrogen influence both frontier orbitals. Computational studies on related systems show that the interaction between halogen substituents and the pyridine π-system creates unique electronic environments that modulate molecular orbital energies and charge distributions. smolecule.com

Table 1: Representative Electronic Properties Calculated for Substituted Pyridines

| Property | Description | Typical Computational Method | Significance |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. acs.org | DFT (e.g., B3LYP/6-311G++) | Higher values indicate greater ease of donating electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. acs.org | DFT (e.g., B3LYP/6-311G++) | Lower values indicate greater ease of accepting electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | DFT (e.g., B3LYP/6-311G++) | A smaller gap generally implies higher chemical reactivity. nih.gov |

| Electron Density Distribution | Spatial distribution of electrons within the molecule. | QTAIM, NBO Analysis mdpi.com | Identifies electron-rich and electron-poor regions, predicting sites for chemical reactions. |

A defining feature of covalently bonded iodine in molecules like this compound is the presence of a "σ-hole". researchgate.netmdpi.com This phenomenon arises from an anisotropic distribution of electron density around the iodine atom. polimi.it Along the extension of the C–I covalent bond, there is a region of lower electron density, which results in a positive electrostatic potential. polimi.itnih.gov This electrophilic region is the σ-hole and enables the iodine atom to act as a Lewis acid, even though halogens are typically considered electronegative. mdpi.com

Computational methods are essential for visualizing and quantifying the σ-hole. beilstein-journals.org By calculating the molecular electrostatic potential (ESP) on the molecule's surface, the location and magnitude (VS,max) of the σ-hole can be determined. frontiersin.org The positivity of the σ-hole is enhanced when the halogen is bonded to an electron-withdrawing group, which pulls electron density away from the halogen. polimi.itnih.gov In this compound, the electron-withdrawing nature of the pyridine ring contributes to a positive σ-hole on the iodine atom, making it a potential site for electrophilic interactions. nih.gov DFT studies have shown that adding a positive charge to a halogenated pyridine ring, for instance through protonation, leads to a considerable increase in the ESP of the halogen's σ-hole. nih.gov

Quantum Mechanical Probing of Electron Density Distributions and Molecular Orbitals

Noncovalent Halogen Bonding Interactions Involving Iodo-Pyridines

The σ-hole on the iodine atom is the foundation for a highly directional, noncovalent interaction known as a halogen bond (XB). mdpi.comscispace.com This interaction is crucial in fields like crystal engineering and supramolecular chemistry. researchgate.netacs.org

The halogen bond in the context of an iodo-pyridine system typically involves the electrophilic σ-hole on the iodine atom interacting with a Lewis basic site, most notably the lone pair of electrons on a nitrogen atom. acs.org This C–I···N interaction is a Lewis acid-base adduct where the iodo-pyridine is the halogen bond donor and the nitrogen-containing molecule is the halogen bond acceptor. acs.org

The strength of this iodine-nitrogen halogen bond is tunable and depends significantly on the electronic properties of the interacting molecules. acs.org The strength generally scales with the polarizability of the halogen atom (I > Br > Cl > F). acs.org For the halogen bond donor, increasing the electron-withdrawing capacity of the group attached to the iodine atom enhances the σ-hole and strengthens the resulting halogen bond. polimi.it Conversely, for the halogen bond acceptor, increasing the electron density on the nitrogen atom (e.g., by adding electron-donating substituents to the pyridine ring) makes it a stronger Lewis base and results in a stronger halogen bond. nih.govrsc.org In complexes between N-halosaccharin and pyridines, interaction energies have been found to be as high as -120.3 kJ mol⁻¹. rsc.org

A variety of computational methods are employed to study and characterize halogen bonds. samipubco.comnih.gov These theoretical techniques provide deep insights into the geometry, strength, and nature of these interactions, complementing experimental findings. samipubco.com

Density Functional Theory (DFT) is a widely used quantum mechanical method to optimize the geometries of halogen-bonded complexes and calculate their interaction energies. samipubco.comacs.org It can accurately predict key geometric parameters, such as the I···N distance and the C–I···N angle, which is typically close to 180°. acs.org

To further dissect the nature of the interaction, other methods are used:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) between the interacting atoms, providing evidence of the interaction and insight into its strength and character (covalent vs. electrostatic). acs.orgacs.org

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer between the orbitals of the interacting molecules. acs.org In a halogen bond, it can quantify the donation of electron density from a lone pair orbital of the nitrogen (the Lewis base) to a σ* anti-bonding orbital of the C–I bond (the Lewis acid). mdpi.com

Symmetry-Adapted Perturbation Theory (SAPT) and Energy Decomposition Analysis (EDA): These methods decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, induction (polarization), and dispersion forces. researchgate.net This allows for a detailed understanding of what forces are most responsible for holding the complex together.

Table 2: Computational Methods for Halogen Bond Analysis

| Method | Information Provided | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, interaction energies, vibrational frequencies. samipubco.com | samipubco.comacs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, electron density at BCP, characterization of interaction. acs.org | acs.orgacs.org |

| Natural Bond Orbital (NBO) Analysis | Charge transfer, orbital-orbital interactions, donor-acceptor stabilization energies. mdpi.com | mdpi.comacs.org |

| Energy Decomposition Analysis (EDA) | Breakdown of interaction energy into electrostatic, dispersion, induction, and repulsion components. researchgate.net | researchgate.netnih.gov |

Fundamental Nature and Tunable Strength of Iodine-Nitrogen Halogen Bonds

Computational Prediction of Reactivity and Simulation of Reaction Mechanisms

Beyond static properties and noncovalent interactions, computational chemistry is a powerful tool for predicting the chemical reactivity of molecules like this compound and for simulating potential reaction mechanisms. bohrium.com

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential map provides initial clues about reactivity. nih.gov Regions of high HOMO density are likely sites for electrophilic attack, whereas regions of positive electrostatic potential (like the σ-hole on iodine or protons on methyl groups) are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a general indicator of kinetic stability. nih.govacs.org

For more detailed predictions, DFT calculations can be used to model the entire energy profile of a proposed reaction pathway. This involves locating the structures and energies of reactants, transition states, intermediates, and products. nih.gov For instance, in Suzuki-type cross-coupling reactions, which are commonly used for the functionalization of iodo-aromatics, DFT can be employed to investigate the mechanism and influence of substituents. researchgate.net Computational studies on the halogenation of pyridine rings have shown that the nature of the halogen electrophile can alter the selectivity-determining step of the reaction. nih.gov While specific simulations for this compound are not widely reported, the principles have been applied to understand the reactivity of related iodo-heterocycles like 3-iodoimidazo[1,2-a]pyridines, demonstrating the utility of these methods. researchgate.net

Applications of Density Functional Theory (DFT) to Pyridine Reactivity and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like molecules. It is instrumental in predicting various chemical properties, including reactivity and stability, of pyridine and its derivatives.

Reactivity Insights:

DFT calculations can elucidate the reactivity of substituted pyridines by examining their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scholarsresearchlibrary.com

For substituted pyridines, the nature and position of the substituents significantly influence the electron density distribution in the pyridine ring and on the nitrogen atom. researchgate.net Electron-donating groups, such as methyl groups, generally increase the electron density on the nitrogen, enhancing its nucleophilicity. ampp.org Conversely, electron-withdrawing groups would decrease it. In the case of this compound, the three methyl groups are expected to increase the nucleophilic character of the pyridine ring, while the iodine atom, being a halogen, can exhibit both electron-withdrawing inductive effects and electron-donating resonance effects, along with participating in halogen bonding. researchgate.net

DFT studies on other substituted pyridines have successfully predicted their nucleophilicity, which is a key factor in their application as organocatalysts. ias.ac.in For instance, research on 3- and 4-substituted pyridines using DFT at the B3LYP/6-311G+(d,p) level of theory has been used to establish a reliable nucleophilicity scale. ias.ac.in Similar calculations for this compound could predict its catalytic potential.

Stability Analysis:

The thermodynamic stability of pyridine derivatives can also be assessed using DFT. By calculating the total electronic energy of different isomers or conformations, the most stable structures can be identified. For example, DFT has been used to investigate the stability of complexes between pyridine and iodine, finding that the most stable isomers are formed through the donation of a lone pair of electrons from the nitrogen atom to the iodine atom. researchgate.net

Furthermore, DFT calculations can determine bond dissociation energies (BDE), providing insights into the stability of the molecule. A study on the photolysis of dimethylpyridines and trimethylpyridine utilized the G3B3 method to calculate C–C bond dissociation energies in both neutral and cationic ground states, which helped in understanding the dynamics of methyl radical release. acs.org

A hypothetical DFT analysis of this compound could generate data such as that presented in Table 1, which would be invaluable for predicting its chemical behavior.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative and based on typical parameters from DFT studies of similar molecules.)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

| N-I Bond Dissociation Energy | 45 kcal/mol | Suggests the strength and stability of the iodine bond. |

Molecular Dynamics Simulations for Unraveling Pyridine-Based System Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows researchers to observe the time-dependent behavior of a molecular system, providing a "virtual microscope" to understand complex processes at the atomic level.

Applications in Pyridine Systems:

MD simulations have been effectively used to study the behavior of pyridine-based systems in various environments. For example, simulations can reveal the initial reaction mechanisms in processes like pyrolysis and combustion of pyridine by tracking the dynamic changes of intermediates and products over time. researchgate.net They can also elucidate the interactions of pyridine molecules with surfaces, such as the chemisorption on copper iodide, by revealing the interplay of noncovalent interactions like halogen bonding and hydrogen bonding. rsc.org

In the context of drug design, MD simulations are crucial for understanding the dynamic interactions between pyridine-based ligands and their biological targets, such as proteins. nih.govacs.org These simulations can model how a ligand binds to a protein's active site, including the conformational changes that occur during binding and the role of the surrounding environment, like a lipid membrane. nih.govacs.org This information is vital for developing new therapeutic agents.

An MD simulation of this compound could be employed to study its interactions with a specific protein target or its behavior in a solvent. The simulation would track the trajectory of each atom over time, governed by a force field that describes the interatomic forces.

Table 2: Potential Parameters for an MD Simulation of this compound in an Aqueous Solution (Note: This table is illustrative and outlines typical parameters for such a simulation.)

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system. |

| Water Model | TIP3P or SPC/E | Represents the solvent environment. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Ensemble | NVT or NPT | Defines the thermodynamic conditions of the simulation. |

By analyzing the results of such a simulation, researchers could gain insights into the solvation of this compound, its conformational flexibility, and its potential to form intermolecular interactions, such as halogen bonds from the iodine atom, which are known to be significant in molecular recognition and self-assembly.

Advanced Chemical Research Applications and Transformative Potential of 5 Iodo 2,3,4 Trimethylpyridine

Leveraging Iodo-Pyridines in Supramolecular Architectures and Functional Materials

The iodine atom in iodo-pyridines is a key feature that allows these molecules to participate in halogen bonding, a noncovalent interaction where the halogen atom acts as a Lewis acid. This interaction is directional and has been instrumental in the design and construction of complex supramolecular architectures. nih.govacs.org The strength and directionality of halogen bonds enable the predictable assembly of molecules into well-defined one-, two-, and three-dimensional structures.

The formation of these ordered assemblies is crucial for the development of functional materials with tailored properties. For instance, the co-crystallization of iodo-pyridines with other molecules that can act as halogen bond acceptors, such as those containing nitrogen or oxygen atoms, can lead to the formation of new crystalline materials with unique optical or electronic properties. The ability to control the self-assembly process by modifying the substitution pattern on the pyridine (B92270) ring allows for the fine-tuning of the resulting material's characteristics.

Table 1: Examples of Supramolecular Interactions Involving Iodo-Containing Compounds

| Interacting Molecules | Type of Interaction | Resulting Architecture | Potential Application |

| Diaryl-5-iodo-1,2,3-triazole and a pyridine-based acceptor | Halogen Bonding (N⋯I) | Dimeric assemblies | Crystal engineering, functional materials |

| Porphyrin with iodotetrafluorobenzene residues and hexamethylenetetramine | Halogen Bonding (I···N) and short I···I interactions | 2D porous framework | Porous materials, gas storage |

| 1,4-Diiodotetrafluorobenzene and halide anions | Halogen Bonding | Honeycomb-like (6,3) network | Anion recognition, supramolecular polymers |

Strategic Role as a Versatile Synthetic Intermediate for Complex Molecular Scaffolds

The reactivity of the carbon-iodine bond in 5-iodo-2,3,4-trimethylpyridine makes it a highly valuable intermediate in organic synthesis. This bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, providing access to a diverse array of complex molecular scaffolds.

The presence of the three methyl groups on the pyridine ring can influence the reactivity of the iodine atom through steric and electronic effects. These groups can provide steric hindrance, which may lead to regioselective reactions, and their electron-donating nature can modulate the reactivity of the pyridine ring. The selective synthesis of various substituted pyridines is a topic of significant interest in organic chemistry. organic-chemistry.org

For example, the synthesis of 2(2H)-pyranone derivatives and 3-aryl-4-iodoisocoumarins has been achieved through iodolactonization reactions. researchgate.net This highlights the utility of iodine-mediated cyclization reactions in the construction of heterocyclic systems. Similarly, this compound can serve as a building block for the synthesis of more complex heterocyclic structures through a sequence of cross-coupling and cyclization reactions. The ability to functionalize the pyridine ring at a specific position is crucial for the development of new pharmaceuticals, agrochemicals, and materials.

Table 2: Selected Synthetic Transformations Utilizing Iodo-Pyridines and Related Compounds

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 3-Iodoimidazo[1,2-a]pyridines | Arylboronic acids, Pd catalyst | 3-Aryl-imidazo[1,2-a]pyridines | Suzuki-Miyaura Coupling researchgate.net |

| 6- or 8-Iodoimidazo[1,2-a]pyridines | Amines, CO, Pd catalyst | 6- or 8-Carboxamido-imidazo[1,2-a]pyridines | Aminocarbonylation researchgate.netmdpi.com |

| Stereodefined methyl 2-en-4-ynoates | Iodine or ICl | 5-Iodo-2(2H)-pyranone derivatives | Iodolactonization researchgate.net |

| 2-(Arylethynyl)benzoates | Iodine or ICl | 3-Aryl-4-iodoisocoumarins | Iodolactonization researchgate.net |

Prospects in Catalysis and Ligand Design with Iodo-Pyridines

Iodo-pyridines, including this compound, hold significant promise in the fields of catalysis and ligand design. The pyridine nitrogen atom can act as a Lewis base, coordinating to a metal center to form a catalyst complex. The electronic and steric properties of the pyridine ligand can be fine-tuned by the substituents on the ring, thereby influencing the activity and selectivity of the catalyst.

The iodine atom can also play a direct role in catalysis. For instance, iodine-based catalysts have been employed for the synthesis of 2-arylimidazo[1,2-a]pyridines. acs.org Furthermore, bis(pyridine)iodine(I) complexes have been investigated for their potential in asymmetric halogenation reactions. rsc.orgrsc.org Although achieving high enantioselectivity remains a challenge, these studies highlight the potential of iodo-pyridines in developing new catalytic systems. The stability of these complexes is influenced by the steric demands of the substituents on the pyridine ring. rsc.orgnih.gov

The design of novel ligands is a cornerstone of modern catalysis. Pyridylidene amine (PYA) and pyridylidene amide (PYE) ligands, derived from aminopyridines, have demonstrated significant potential in a variety of catalytic reactions due to their donor-flexible nature. acs.org The introduction of an iodine atom onto such ligand frameworks could lead to new catalytic properties, potentially through the involvement of the iodine in the catalytic cycle or by influencing the electronic properties of the metal center. The synthesis of N1,N3,N5-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate as a rapid iodination reagent further underscores the utility of trimethyl-substituted iodo-pyridines in developing new chemical tools. mdpi.com

Table 3: Catalytic Applications and Ligand Types Involving Pyridine Derivatives

| Catalyst/Ligand Type | Reaction | Key Features |

| Molecular Iodine | Synthesis of 2-arylimidazo[1,2-a]pyridines | Environmentally benign, operates in aqueous media acs.orgnih.gov |

| Bis(pyridine)iodine(I) complexes | Asymmetric Halogenation | Chiral ligands for potential enantioselective transformations rsc.orgrsc.org |

| Pyridylidene Amine (PYA) and Amide (PYE) Ligands | Transfer hydrogenation, oxidation reactions | Donor-flexible ligands with tunable electronic properties acs.org |

| Iron complexes with pyridine co-ligands | C-H activation and hydroxylation | Pyridine ligands modulate the reactivity of the iron center mdpi.com |

Development of Iodo-Pyridines as Probes for Mechanistic Organic Investigations

The unique properties of the iodine atom make iodo-pyridines valuable tools for investigating reaction mechanisms. The iodine nucleus (¹²⁷I) is NMR active, although its quadrupolar nature can lead to broad signals. More importantly, the carbon-iodine bond has a distinct reactivity and can be a sensitive probe of the electronic and steric environment within a molecule.

In mechanistic studies, the rate of reactions involving the cleavage of the C-I bond can provide insights into the transition state of the reaction. For example, kinetic isotope effects using heavier iodine isotopes could, in principle, be used to probe the nature of bond-breaking and bond-forming steps.

Furthermore, the interaction of iodo-pyridines with other molecules can be studied using various spectroscopic techniques. For instance, the formation of halogen bonds can be monitored by NMR spectroscopy, where changes in the chemical shifts of the atoms involved in the interaction can provide information about the strength and geometry of the bond. rsc.orgrsc.org The study of ionization reactions in iodine/pyridine solutions using techniques like far-infrared spectroscopy and Raman scattering has provided insights into the formation of ionic species. acs.org

The development of iodo-pyridines as probes extends to understanding complex biological systems. While outside the direct scope of this article, it is worth noting that the principles of using iodo-compounds as mechanistic probes in organic chemistry can be applied to biochemical systems to understand enzyme mechanisms and protein-ligand interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.